BenchChemオンラインストアへようこそ!

N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide

Chemical Procurement Quality Control Assay Reproducibility

N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide (CAS 338777-51-8) is a heterocyclic amide belonging to the 3-cyanothiophene acetamide class, characterized by a 3-cyanothiophen-2-yl core linked via an acetamide bridge to a cyclohexylsulfanyl side chain (molecular formula C₁₃H₁₆N₂OS₂, MW 280.41 g/mol). This compound is structurally positioned within a patent-protected series of glucagon receptor (GLUR) antagonists, where substituted 3-cyanothiophene acetamides have been shown to inhibit glucagon-stimulated cAMP production in functional cell-based assays.

Molecular Formula C13H16N2OS2
Molecular Weight 280.4
CAS No. 338777-51-8
Cat. No. B2789361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide
CAS338777-51-8
Molecular FormulaC13H16N2OS2
Molecular Weight280.4
Structural Identifiers
SMILESC1CCC(CC1)SCC(=O)NC2=C(C=CS2)C#N
InChIInChI=1S/C13H16N2OS2/c14-8-10-6-7-17-13(10)15-12(16)9-18-11-4-2-1-3-5-11/h6-7,11H,1-5,9H2,(H,15,16)
InChIKeyQJOYYLGWPOYFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide (CAS 338777-51-8): A 3-Cyanothiophene Acetamide Building Block for Medicinal Chemistry and Glucagon Receptor Antagonist Development


N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide (CAS 338777-51-8) is a heterocyclic amide belonging to the 3-cyanothiophene acetamide class, characterized by a 3-cyanothiophen-2-yl core linked via an acetamide bridge to a cyclohexylsulfanyl side chain (molecular formula C₁₃H₁₆N₂OS₂, MW 280.41 g/mol) . This compound is structurally positioned within a patent-protected series of glucagon receptor (GLUR) antagonists, where substituted 3-cyanothiophene acetamides have been shown to inhibit glucagon-stimulated cAMP production in functional cell-based assays [1]. Commercially, the compound is available from specialized chemical suppliers at purity grades of 90% (LeYan) and ≥97% (MolCore) , serving as a research-grade building block for pharmaceutical discovery programs targeting metabolic disorders, particularly type 2 diabetes.

Why Generic Substitution of N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide with Other 3-Cyanothiophene Acetamides Fails: Evidence-Based Structural and Functional Differentiation


Within the 3-cyanothiophene acetamide chemotype, the identity of the thioether side chain attached via the acetamide linker critically governs both pharmacodynamic target engagement and physicochemical properties relevant to drug-likeness. The cyclohexylsulfanyl moiety of CAS 338777-51-8 imparts a distinct combination of steric bulk (cyclohexyl ring), hydrophobicity (cLogP ~3.62 ), and conformational flexibility (four rotatable bonds ) that differentiates it from analogs bearing arylthio, alkylthio, or phenoxy substituents [1]. In class-level structure-activity relationship (SAR) studies of glucagon receptor antagonists, variations in the thioether/alkoxy substituent at this position have been shown to modulate antagonist potency across a range of <10 µM to >10 µM IC₅₀ values in cAMP inhibition assays [2]. Consequently, a researcher cannot simply interchange CAS 338777-51-8 with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide or N-(3-cyanothiophen-2-yl)-2-phenylacetamide without altering both the biological activity profile and the physicochemical property set underpinning solubility, permeability, and metabolic stability [1].

Product-Specific Quantitative Evidence Guide for N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide (CAS 338777-51-8): Head-to-Head Comparator Data for Differentiated Scientific Selection


Purity Differentiation: MolCore NLT 97% vs. LeYan 90% – Quantitative Comparison for Reproducible Assay Performance

Among commercial suppliers of CAS 338777-51-8, MolCore provides the compound at a certified purity of NLT 97% (Not Less Than 97%) , compared to LeYan's catalog purity of 90%, with the explicit caveat that actual batch purity may vary from the 90% entry guidance value . This 7 percentage-point minimum purity differential (97% vs. 90%) has direct implications for biological assay reproducibility: a 90% purity product may contain up to 10% impurities by weight, introducing confounding variables in dose-response experiments, particularly when testing at concentrations where impurity-driven off-target effects could skew IC₅₀ determinations.

Chemical Procurement Quality Control Assay Reproducibility

Structural Differentiation: Cyclohexylsulfanyl Substituent vs. Thiophen-2-yl Substituent – Physicochemical Property Vector Comparison

The cyclohexylsulfanyl side chain of CAS 338777-51-8 differentiates it fundamentally from the closest structurally characterized analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (ACS Omega 2022 comparator) [1]. Key computed property differences include: (i) molecular weight (280.41 vs. 262.35 g/mol, Δ +18.06 g/mol); (ii) computed LogP (3.62 vs. ~1.9–2.5 estimated for the thiophenyl analog, Δ +1.1–1.7 log units) [1]; (iii) rotatable bonds (4 vs. 3, Δ +1); (iv) hydrogen bond acceptor count (4 vs. 4); and (v) TPSA (52.89 Ų for CAS 338777-51-8 ; TPSA of thiophenyl analog not explicitly reported in primary source but structurally estimable at approximately 85–90 Ų due to additional thiophene sulfur). The higher LogP of CAS 338777-51-8 (3.62) positions it in a more lipophilic space, which may favor membrane permeability but potentially reduce aqueous solubility relative to the thiophen-2-yl analog.

Medicinal Chemistry Physicochemical Properties Drug-Likeness Optimization

Class-Level Glucagon Receptor Antagonist Potential: Evidence from 3-Cyanothiophene Acetamide Patent Series with Quantitative IC₅₀ Range

CAS 338777-51-8 falls within the Markush structure of formula (I) in US Patent US20040209943A1, which claims substituted 3-cyanothiophene acetamides as glucagon receptor (GLUR) antagonists [1]. The patent establishes that compounds within this chemotype inhibit glucagon-stimulated cAMP production in a functional cell-based assay, with exemplified compounds (Examples 1–25 in related patent family members) yielding IC₅₀ values of <10 µM [2]. While no specific IC₅₀ value has been published for CAS 338777-51-8 itself, the compound's structural features—the 3-cyanothiophene pharmacophore and the acetamide-linked thioether side chain—are explicitly encompassed by the patent's generic formula where R₁ and R₂ substituents at the acetamide α-position accommodate cyclohexylthio groups [1]. This represents a class-level inference: the compound is rationally designed within a validated GLUR antagonist scaffold and is expected to exhibit GLUR antagonism within the <10 µM potency range established for the series, differentiating it from analogs that fall outside the patent claims or lack the 3-cyanothiophene core entirely.

GPCR Pharmacology Diabetes Drug Discovery Glucagon Receptor Antagonism

Synthetic Tractability: Cyano Group and Thioether as Orthogonal Derivatization Handles Compared to Non-Thioether Analogs

The cyclohexylsulfanyl group in CAS 338777-51-8 provides a thioether functionality that is chemically distinct from the phenoxy, anilino, or simple alkyl substituents found in related N-(3-cyanothiophen-2-yl) analogs. The thioether sulfur can be selectively oxidized to sulfoxide or sulfone derivatives using controlled stoichiometric oxidation (e.g., mCPBA or H₂O₂), enabling systematic exploration of oxidation-state-dependent biological activity without altering the 3-cyanothiophene pharmacophore [1]. In contrast, analogs such as N-(3-cyanothiophen-2-yl)-2-phenylacetamide (CAS 920485-89-8) or N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide lack an oxidizable sulfur center, eliminating this SAR dimension. Additionally, the cyano group at the thiophene 3-position can be transformed into tetrazoles, amides, or amines, providing further diversification options orthogonal to acetamide-side-chain modifications.

Synthetic Chemistry Building Block Utility Library Synthesis

Best Research and Industrial Application Scenarios for N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide (CAS 338777-51-8): Evidence-Anchored Use Cases


Glucagon Receptor Antagonist Lead Optimization in Type 2 Diabetes Drug Discovery

CAS 338777-51-8 serves as a structurally enabled building block within the patented 3-cyanothiophene acetamide GLUR antagonist series [1]. Medicinal chemistry teams pursuing glucagon receptor antagonism for type 2 diabetes can use this compound as a starting scaffold, exploiting its cyclohexylsulfanyl side chain for systematic SAR exploration of lipophilicity–potency relationships. The class-level benchmark of IC₅₀ < 10 µM (established across 25 exemplified patent compounds) provides an entry potency expectation for primary cAMP inhibition screening in CHO or HEK293 cells expressing recombinant human GLUR [2].

Focused Compound Library Synthesis Leveraging Thioether Oxidation-State SAR

The thioether sulfur in CAS 338777-51-8 uniquely enables controlled oxidation to sulfoxide (1 eq. oxidant) and sulfone (2 eq. oxidant) derivatives, generating a three-compound oxidation-state series from a single building block [3]. This is particularly valuable for library synthesis programs where systematic variation of hydrogen-bond acceptor strength and polarity at the sulfur center is hypothesized to modulate target binding and pharmacokinetic properties. Non-thioether analogs such as N-(3-cyanothiophen-2-yl)-2-phenylacetamide or N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide lack this synthetic dimension entirely [4].

High-Purity Reference Standard for In Vitro ADME and Off-Target Profiling Panels

When sourced at ≥97% purity from MolCore , CAS 338777-51-8 meets the purity thresholds typically required for in vitro ADME panels (e.g., microsomal stability, CYP inhibition, Caco-2 permeability) and broad off-target selectivity profiling (e.g., Eurofins SafetyScreen, CEREP panel). The ≥7 percentage-point purity advantage over the 90% alternative minimizes the risk of impurity-derived artifacts in these high-cost, high-data-value assays, making the higher-purity source the preferred procurement choice for definitive in vitro pharmacology studies.

Computational Chemistry-Driven Lead Hopping with Experimentally Accessible Physicochemical Anchors

With a computed LogP of 3.62, TPSA of 52.89 Ų, and 4 rotatable bonds , CAS 338777-51-8 occupies a physicochemical property space appropriate for oral bioavailability according to standard drug-likeness filters (e.g., Lipinski, Veber). Computational chemists can use this compound as a 'real' anchor point for ligand-based virtual screening or pharmacophore modeling, where experimentally verified procurement availability and purity ensure that computational hits can be immediately validated by purchasing and testing the physical compound.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.